N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Br2F4NO/c15-9-6-10(16)12(5-8(9)14(18,19)20)21-13(22)7-3-1-2-4-11(7)17/h1-6H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMVZJMIOKEOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C(=C2)C(F)(F)F)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Br2F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968872 | |
| Record name | N-[2,4-Dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5403-30-5 | |
| Record name | N-[2,4-Dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide structure through an amide coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thifluzamide (C₁₃H₆Br₂F₆N₂O₂S)
- Key Substituents : Thiazole ring, trifluoromethoxy group, and brominated phenyl.
- Activity : Primarily a fungicide, targeting succinate dehydrogenase (SDH) in fungi.
- Structural Contrast : The thiazole ring replaces the benzamide scaffold, reducing cross-reactivity with insect targets. The trifluoromethoxy group enhances oxidative stability compared to the trifluoromethyl group in the target compound.
Cyproflanilide (C₂₇H₁₄BrF₁₁N₂O₂)
- Key Substituents : Heptafluoropropan-2-yl, cyclopropylmethyl, and 4-fluorobenzamido groups.
- Activity : Broad-spectrum insecticide with high efficacy against lepidopteran pests.
NC-1 (C₂₁H₁₃BrF₇N₂O₂)
- Key Substituents: Cyano group and trifluoromethylphenyl.
- Activity : Insecticidal activity against resistant aphid strains.
- Structural Contrast: The cyano group at the benzamide nitrogen improves electrophilicity, facilitating covalent interactions with target enzymes.
Diflubenzuron (C₁₄H₉ClF₂N₂O₂)
- Key Substituents : Chlorophenyl and difluorobenzamide.
- Activity : Insect growth regulator targeting chitin synthesis.
- Structural Contrast : Chlorine substituents reduce halogen bonding strength compared to bromine, limiting its efficacy against mature insects.
Comparative Data Table
Research Findings and Mechanistic Insights
- Bioactivity : The target compound’s dual bromine atoms enhance halogen bonding with nAChRs, outperforming chlorinated analogs like diflubenzuron in neurotoxicity assays.
- Metabolism: Fluorine atoms in the benzamide scaffold reduce metabolic degradation via cytochrome P450 enzymes, extending half-life compared to non-fluorinated analogs.
- Resistance Management : Cyproflanilide’s heptafluoropropan-2-yl group mitigates resistance in pests resistant to older diamides.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the phenyl ring followed by coupling with fluorobenzamide. Key steps include:
- Bromination : Use of brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to achieve regioselective dibromination at the 2- and 4-positions .
- Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or radical-mediated methods, requiring anhydrous conditions and catalysts like CuI .
- Amide Bond Formation : Coupling the modified phenyl group with 2-fluorobenzoyl chloride using a base (e.g., Et₃N) in aprotic solvents (e.g., DCM or THF) .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C in a dry environment to prevent hydrolysis of the amide bond or halogen displacement .
- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with water, as moisture may degrade the compound .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference ¹H/¹³C NMR data with computational simulations (DFT-based tools) to confirm peak assignments. For example, the CF₃ group’s deshielding effect on adjacent protons can cause unexpected splitting patterns .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. CF₃ orientation) via single-crystal analysis, as demonstrated for analogous benzamide derivatives .
- IR Analysis : Compare experimental carbonyl (C=O) stretches (~1680 cm⁻¹) with literature values for fluorinated benzamides to confirm amide integrity .
Q. What strategies improve yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts to enhance coupling efficiency. For example, Pd(PPh₃)₄ increased yields by 15% in related trifluoromethylphenyl amides .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates. DMF improved yields by 20% in analogous reactions due to better solubility of halogenated intermediates .
- Temperature Gradients : Gradual heating (50°C → 80°C) reduces side reactions like dehalogenation .
Q. How does the compound’s electronic configuration influence its bioactivity in target binding studies?
- Methodological Answer :
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the CF₃ group and hydrophobic enzyme pockets. The electron-withdrawing CF₃ group enhances binding affinity to targets like kinase enzymes .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or F) to isolate the contributions of halogen atoms to binding. For example, bromine’s steric bulk may hinder rotation in active sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction conditions for bromination steps?
- Methodological Answer :
- Controlled Replication : Systematically test conflicting protocols (e.g., Br₂ vs. NBS) under identical conditions. For instance, NBS in CCl₄ at 25°C gave higher regioselectivity (95%) than Br₂ in acetic acid (78%) for dibromination .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., tribrominated derivatives) and adjust stoichiometry (Br₂:substrate ratio ≤ 2:1) .
Structural and Functional Characterization
Q. What advanced techniques validate the compound’s crystallographic purity?
- Methodological Answer :
- PXRD vs. SCXRD : Compare powder X-ray diffraction (PXRD) patterns with single-crystal data to detect polymorphic impurities. For example, a 2θ shift >0.3° indicates lattice defects .
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; pure samples show a single weight-loss event corresponding to the amide bond cleavage (~250°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
